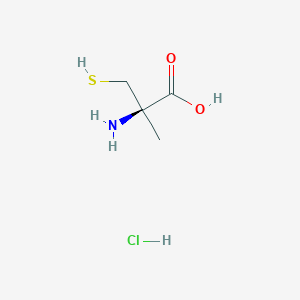

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

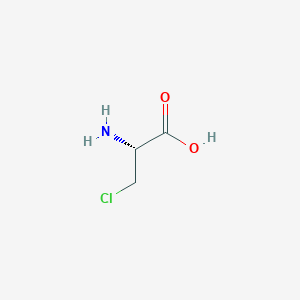

“®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride” is an amino acid derivative with a thiol (mercapto) group and a chiral center, indicated by the “®” notation. The “hydrochloride” indicates it’s a salt form, likely making it more soluble in water .

Synthesis Analysis

The synthesis of such a compound would likely involve methods used in peptide or amino acid synthesis. This could involve protecting group strategies and various coupling reactions .Molecular Structure Analysis

The molecular structure analysis would involve techniques such as NMR, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines, carboxylic acids, and thiols .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by its functional groups. As an amino acid derivative and a salt, it would likely be polar and soluble in water .Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) is a valuable alternative for separating polar, weakly acidic, or basic samples, including those containing (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride. HILIC's compatibility with mass spectrometry due to its use of highly organic mobile phases enhances ionization and makes it suitable for the analysis of peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The technique's selectivity is complementary to reversed-phase and other modes, making it ideal for two-dimensional applications in scientific research (Jandera, 2011).

Ninhydrin Reaction for Amino Acid Analysis

The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, is extensively used for the detection, isolation, and analysis of amino acids, peptides, and proteins. This method is applicable across various disciplines, including agricultural, biomedical, and nutritional sciences, providing a universal approach for analyzing compounds containing (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride (Friedman, 2004).

Synthesis and Biological Activity of Thiochromones

The synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones, which can be derived from or related to (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, are significant for understanding the chemical reactivity and biological activity of these compounds. This research integrates data on methods of synthesis and chemical transformations, providing insights into their potential biological activities (Sosnovskikh, 2018).

Benzothiazole Derivatives in Pharmacology

Modern approaches to the synthesis and transformations of benzothiazole derivatives, including those involving (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, highlight the importance of these compounds in pharmacology. Newly developed synthesis methods and their biological activities underline the significance of these derivatives in developing new drugs and materials (Zhilitskaya et al., 2021).

Metabolomics Using HILIC-MS

HILIC-MS/MS has become an attractive complementary approach to reverse-phase liquid chromatography in metabolomic studies. Its unique capability to measure more-polar biomolecules, including those related to (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, enhances the comprehensiveness of metabolite detection, contributing significantly to the understanding of metabolic pathways and mechanisms (Tang et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGCVRLGTQSVGF-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586594 |

Source

|

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride | |

CAS RN |

148766-37-4 |

Source

|

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.